1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3OS2 This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone group. One common method involves the reaction of 3-(methylthio)phenylboronic acid with trifluoromethylthiolating agents under palladium-catalyzed conditions to introduce the trifluoromethylthio group. The resulting intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
- 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its similar compounds .
Properties
Molecular Formula |
C11H11F3OS2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-10(15)7-4-8(16-2)6-9(5-7)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
XDGKUCHCGOXMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)SC |
Origin of Product |
United States |
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